molecular formula C54H85NO17 B12698503 Avermectin A1a, 22,23-dihydro-4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)- CAS No. 148865-44-5

Avermectin A1a, 22,23-dihydro-4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-

Cat. No.: B12698503
CAS No.: 148865-44-5
M. Wt: 1020.2 g/mol
InChI Key: PKWQNPKSKLYKFX-NLGMDJEFSA-N
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Description

Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are widely used in veterinary medicine and agriculture to control parasitic infections and pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of avermectin derivatives typically involves complex multi-step organic reactions. The starting material is often a naturally occurring avermectin, which undergoes various chemical modifications to introduce specific functional groups. Common steps include:

    Hydrogenation: to reduce double bonds.

    Acetylation: to introduce acetyl groups.

    Methoxylation: to add methoxy groups.

Industrial Production Methods

Industrial production of avermectin derivatives usually involves fermentation processes using genetically modified strains of Streptomyces avermitilis, followed by chemical modification of the fermentation products. The process includes:

    Fermentation: to produce the base avermectin compound.

    Extraction and Purification: to isolate the desired product.

    Chemical Modification: to introduce specific functional groups.

Chemical Reactions Analysis

Types of Reactions

Avermectin derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Avermectin derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as model compounds to study macrocyclic lactone chemistry.

    Biology: Investigated for their effects on various biological systems, including their role as ion channel modulators.

    Medicine: Explored for their potential in treating parasitic infections and other diseases.

    Industry: Utilized in agriculture for pest control and in veterinary medicine for parasite management.

Mechanism of Action

The mechanism of action of avermectin derivatives involves binding to specific ion channels in the nervous system of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the nerve cells, causing paralysis and death of the parasite. The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors.

Comparison with Similar Compounds

Avermectin derivatives can be compared with other macrocyclic lactones, such as:

    Ivermectin: Another widely used anthelmintic with similar properties but different functional groups.

    Milbemycin: A related compound with a similar mode of action but distinct structural features.

Uniqueness

Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives.

Properties

CAS No.

148865-44-5

Molecular Formula

C54H85NO17

Molecular Weight

1020.2 g/mol

IUPAC Name

N-[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-22-(2-methoxyethoxymethoxymethyl)-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide

InChI

InChI=1S/C54H85NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,22,30-31,33-35,39-51,57,59H,12,17-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+

InChI Key

PKWQNPKSKLYKFX-NLGMDJEFSA-N

Isomeric SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C

Origin of Product

United States

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